5-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)isoxazole-3-carboxamide
CAS No.: 1396815-37-4
Cat. No.: VC4572327
Molecular Formula: C16H17N3O4
Molecular Weight: 315.329
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396815-37-4 |
|---|---|
| Molecular Formula | C16H17N3O4 |
| Molecular Weight | 315.329 |
| IUPAC Name | 5-(furan-2-yl)-N-(4-morpholin-4-ylbut-2-ynyl)-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C16H17N3O4/c20-16(13-12-15(23-18-13)14-4-3-9-22-14)17-5-1-2-6-19-7-10-21-11-8-19/h3-4,9,12H,5-8,10-11H2,(H,17,20) |
| Standard InChI Key | FUZPGGMNJUWFEA-UHFFFAOYSA-N |
| SMILES | C1COCCN1CC#CCNC(=O)C2=NOC(=C2)C3=CC=CO3 |
Introduction
5-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)isoxazole-3-carboxamide is a complex organic compound featuring a furan ring, an isoxazole ring, and a morpholino group. This compound is classified as an amide due to the presence of the carboxamide functional group, which contributes to its chemical reactivity and potential interactions with biological systems. It is of interest in various scientific fields, particularly in medicinal chemistry and drug development, due to its unique structure that allows it to interact with diverse biological targets.
Synthesis Methods
The synthesis of 5-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)isoxazole-3-carboxamide typically involves several steps, utilizing furan derivatives and isoxazole intermediates. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity during synthesis.
Synthesis Steps:
-
Preparation of Isoxazole Intermediates: This involves the formation of isoxazole rings using appropriate precursors.
-
Coupling with Furan Derivatives: The isoxazole intermediate is then coupled with a furan derivative to form the core structure.
-
Introduction of Morpholino Group: The morpholino group is attached via a butynyl linker.
Potential Applications and Mechanism of Action
The mechanism of action for 5-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)isoxazole-3-carboxamide may involve the inhibition of specific enzymes or receptors in biological pathways. Compounds with similar structures often interact with protein targets involved in signal transduction or metabolic processes.
Potential Applications:
-
Pharmacology: Due to its potential to interact with biological targets, it is a candidate for further research in drug development.
-
Medicinal Chemistry: Its unique structure makes it suitable for studying interactions with various biological systems.
Characterization Techniques
Characterization of 5-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)isoxazole-3-carboxamide involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity.
Characterization Methods:
-
NMR Spectroscopy: Used to determine the compound's molecular structure.
-
IR Spectroscopy: Helps identify functional groups present in the compound.
-
HPLC: Used to assess purity and separate impurities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume